2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol
Description
Properties
Molecular Formula |
C26H36ClNO |
|---|---|
Molecular Weight |
414.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-chlorophenyl)-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C26H36ClNO/c1-25(2,3)21-16-19(17-22(24(21)29)26(4,5)6)23(28-14-8-7-9-15-28)18-10-12-20(27)13-11-18/h10-13,16-17,23,29H,7-9,14-15H2,1-6H3 |
InChI Key |
XBYYHVRHEKKRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the chlorophenyl group may produce phenyl derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperidinylmethyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one:
Uniqueness
2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol is unique due to the presence of the chlorophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties
Biological Activity
2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol is a synthetic organic compound with a complex structure that includes tert-butyl groups, a chlorophenyl moiety, and a piperidinylmethyl group attached to a phenolic ring. Its molecular formula is with a molecular weight of 414.0 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structural features of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol contribute significantly to its biological activity:
- Tert-butyl groups : Known for their stability and ability to enhance lipophilicity.
- Chlorophenyl moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Piperidinylmethyl group : May interact with various biological receptors or enzymes.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor, neutralizing free radicals and protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Modulation
Studies have shown that 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol may modulate enzyme activities or receptor functions. While the exact mechanisms remain under investigation, preliminary findings suggest potential implications in pharmacology and toxicology. For instance, it has been indicated that the compound may inhibit certain enzymes linked to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
The following table compares 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2,6-Di-tert-butyl-4-methylphenol | Tert-butyl groups and methyl group | Antioxidant (butylated hydroxytoluene) |
| 2,6-Di-tert-butylphenol | Tert-butyl groups without additional moieties | Known for stability and antioxidant properties |
| 4-(Chlorophenyl)piperidine | Piperidine and chlorophenyl | Focused on neuropharmacological effects |
| 2-(Piperidin-1-yl)phenol | Piperidine attached directly to phenol | Investigated for biological activity |
This comparison highlights the unique aspects of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol due to its combination of structural elements that confer specific biological activities not found in other similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, indicating its potential as a protective agent against oxidative damage.
- Enzyme Inhibition Research : Another research effort focused on the inhibition of acetylcholinesterase by this compound, suggesting its possible application in treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Tests conducted against various bacterial strains revealed moderate to strong antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to the chlorophenyl group present in its structure .
Q & A
Q. What are the established synthesis protocols for 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including alkylation of the piperidine ring and substitution to introduce the chlorophenyl and tert-butyl groups. Key parameters include solvent polarity (e.g., methanol or dichloromethane), temperature control (60–80°C for substitution reactions), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the final product .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity.
- Infrared Spectroscopy (IR): Identifies functional groups like phenolic -OH (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity .
Q. How can researchers evaluate the antioxidant activity of this compound in biological systems?
Employ radical scavenging assays (e.g., DPPH or ABTS) in vitro, comparing IC₅₀ values to standards like ascorbic acid. For cellular models, use oxidative stress assays in HepG2 or RAW 264.7 cells, measuring ROS reduction via fluorescence probes (e.g., DCFH-DA). Validate results with positive controls and replicate experiments to ensure statistical significance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal conditions for alkylation efficiency. Monitor reaction progress via TLC or inline UV spectroscopy. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity .
Q. How should contradictions in reported antioxidant efficacy across studies be resolved?
Conduct a meta-analysis comparing test systems (e.g., cell-free vs. cellular assays) and purity levels of the compound. Verify batch-to-batch consistency using HPLC and mass spectrometry. Investigate structural analogs (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to isolate substituent effects on activity .
Q. What methodologies are suitable for assessing the environmental fate and transformation products of this compound?
Long-term environmental studies should include:
- Hydrolysis Studies: Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyzing degradation via LC-MS.
- Soil Microcosm Experiments: Monitor adsorption/desorption kinetics using HPLC-UV and identify microbial transformation products with high-resolution mass spectrometry.
- Ecotoxicology Assays: Evaluate impacts on Daphnia magna or algae growth to assess ecological risks .
Q. How can structure-activity relationships (SAR) be established using analogs of this compound?
Synthesize derivatives with variations in the piperidine ring (e.g., methylpiperazine substitution) or phenolic substituents (e.g., tert-butyl vs. sec-butyl). Test these analogs in parallel biological assays (e.g., antioxidant, enzyme inhibition) and correlate structural features (e.g., logP, steric bulk) with activity trends. Computational modeling (e.g., molecular docking) can further predict binding affinities to targets like NADPH oxidase .
Key Notes for Methodological Rigor
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR for structure, LC-MS for purity).
- Experimental Design: Use randomized block designs for biological assays to minimize bias, as demonstrated in agricultural chemical studies .
- Environmental Impact: Follow protocols from Project INCHEMBIOL for systematic evaluation of abiotic/biotic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
